1-Isopropyl-1H-pyrazol-3-ol, also known as IPPO, is a heterocyclic compound that contains a pyrazole ring. It has a molecular weight of 126.16. It is commonly used in the synthesis of various organic compounds and has been shown to possess a range of biological activities, including antifungal, antibacterial, and antitumor effects.
Synthesis Analysis
The synthesis of 1-Isopropyl-1H-pyrazol-3-ol and similar compounds has been reported in various studies. These methods are systematized according to the method to assemble the pyrazolopyridine system. The advantages and drawbacks of these methods are considered in these studies.
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-1H-pyrazol-3-ol has been analyzed using various NMR spectroscopy techniques. These techniques provided key information in the establishment of structural assignments and predominant configuration.
Chemical Reactions Analysis
While specific chemical reactions involving 1-Isopropyl-1H-pyrazol-3-ol are not detailed in the search results, the compound is known to be involved in various organic synthesis processes.
Physical And Chemical Properties Analysis
1-Isopropyl-1H-pyrazol-3-ol is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Molecular Structure Analysis
Complexation: It can act as a ligand, coordinating to metal ions through its nitrogen and oxygen atoms. For instance, it forms complexes with FeII to create materials that exhibit spin crossover behavior and thermochromic effects. []
Condensation: It readily undergoes condensation reactions with aldehydes to yield bis-pyrazole compounds. These reactions can be facilitated by catalysts like zinc oxide nanoparticles under microwave irradiation and solvent-free conditions. []
Cyclization: It participates in cyclization reactions to form larger heterocyclic systems. One example is its use in synthesizing tri-substituted methanes bearing the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit. []
Physical and Chemical Properties Analysis
Tautomerism: It exists in equilibrium between 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one tautomers. The predominant form depends on the solvent polarity. []
Hydrogen Bonding: The presence of both N-H and O-H groups allows for intermolecular hydrogen bonding, influencing its crystal packing and interactions with other molecules. [, ]
Applications
Materials Science: It serves as a ligand in the development of metal complexes with interesting magnetic properties, such as spin crossover behavior and thermochromism. These materials have potential applications in molecular electronics and sensing technologies. []
Organic Synthesis: Its versatile reactivity makes it a valuable building block in the synthesis of diverse heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and other fields. [, , , ]
Related Compounds
1-Phenyl-1H-pyrazol-3-ol
Compound Description: 1-Phenyl-1H-pyrazol-3-ol is a pyrazole derivative that serves as a key starting material for synthesizing various pyrazole-based chalcones. [] These chalcones are synthesized through a base-catalyzed Claisen–Schmidt condensation reaction using 1-phenyl-1H-pyrazol-3-ols bearing either a formyl or acetyl group on the C4 position of the pyrazole ring. []
Compound Description: H2BuEtP is a Schiff base ligand studied for its ability to extract heavy metals from aqueous solutions. [] This compound exhibits potential for multi-metal extraction, particularly when combined with auxiliary complexing agents like tartrate ions at pH 7.5. []
Compound Description: This compound is a pyridine derivative with two 1-isopropyl-5-phenyl-1H-pyrazol-3-yl groups attached to the 2 and 6 positions of the central pyridine ring. [] The crystal structure reveals that the central pyridine ring and the two pyrazole rings are almost coplanar. [] Weak intermolecular C—H⋯π interactions between a phenyl ring of one molecule and a pyrazole ring of a neighboring molecule contribute to the stabilization of the molecular packing. []
Compound Description: GDC-0032 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly the β-sparing isoform. [] This compound exhibits robust in vivo antitumor activity, attributed to its high unbound exposure and ability to effectively suppress tumor growth in mouse xenograft models at low doses. []
Compound Description: This group of compounds represents a series of novel 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols derivatives synthesized through a one-pot four-component domino reaction. [] This efficient method uses readily available starting materials and a simple procedure to construct these complex molecules with excellent yields. [] Preliminary evaluation of these derivatives indicates potential antibacterial activity, making them promising candidates for further development as antimicrobial agents. []
Compound Description: This compound, identified through a study focused on designing N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as pancreatic lipase (PL) inhibitors for anti-obesity activity, emerged as a potent PL inhibitor. [] In vitro assays confirmed its efficacy, displaying 93 ± 1.12% PL inhibition. [] Molecular docking studies further supported its potential, revealing a strong binding affinity of -9.5 kcal/mol to PL and the formation of five conventional H-bonds with key amino acid residues (GLU253, ILE78, ASP79, PHE258) along with a Pi-donor H-bond with ILE78. []
Compound Description: These are pyrazole-based heterocycles synthesized and evaluated for their anti-diabetic activity. [] These compounds were synthesized by reacting ethyl 2-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-oxobutanoate derivatives with various alkyl hydrazines. [] The synthesized derivatives were then further reacted with bromoglucose to yield R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. []
Compound Description: This compound exists in different crystalline polymorphic forms, including Form I, Form II, and substance N, each with potentially distinct physical and chemical properties. [] This highlights the importance of polymorphism in drug development, as different polymorphs can exhibit varying solubility, stability, and bioavailability, impacting the drug's overall efficacy and safety profile. []
Compound Description: This group of compounds, synthesized using a facile one-pot, three-component approach under microwave irradiation and solvent-free conditions, showed promising antioxidant and antimicrobial activities. [] The synthesis involves reacting two moles of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with one mole of various aromatic aldehydes in the presence of ZnO nanoparticles as a catalyst. [] The use of microwave irradiation and a reusable heterogeneous catalyst makes this method efficient and environmentally friendly. []
Compound Description: This study involved the development of novel 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids incorporating fused 1,4-dihydropyridine units, such as acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. [] These compounds were synthesized through efficient one-pot multicomponent reactions, highlighting a streamlined approach to access structurally complex and potentially bioactive molecules. []
5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol
Compound Description: This specific pyrazole derivative has been structurally characterized using X-ray crystallography. [] The crystallographic data provides valuable insights into its molecular geometry, intermolecular interactions, and packing arrangement within the crystal lattice. [] This information contributes to a deeper understanding of its physicochemical properties and can aid in the rational design and development of related pyrazole-based compounds for various applications. []
4-Methyl-5-phenyl-1H-pyrazol-3-ol
Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit. [] Its crystal structure, characterized by intermolecular O—H⋯N and N—H⋯O hydrogen bonds forming dimers with R22(8) ring motifs, offers insights into its solid-state arrangement and intermolecular interactions. [] These hydrogen bonding patterns contribute significantly to the compound's crystal packing and stability. []
Compound Description: Crystallographic studies on this pyrazole derivative reveal two crystallographically independent molecules within its asymmetric unit. [] Intermolecular interactions, particularly O—H⋯N and C—H⋯O hydrogen bonds, govern the molecular packing in the crystal structure. [] Specifically, O—H⋯N hydrogen bonds link molecules into centrosymmetric dimers, further connected by C—H⋯O bonds to create one-dimensional double-stranded chains. []
1-(4-Chlorophenyl)-1H-pyrazol-3-ol
Compound Description: The crystal structure of this compound shows the formation of inversion dimers through pairs of O—H⋯N hydrogen bonds, leading to the generation of R22(8) loops. [] These structural features provide valuable insights into its solid-state packing arrangement and intermolecular interactions, which can influence its physical properties and potential applications. []
Compound Description: 5i is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2). [] Radiolabeled with carbon-11, it becomes [11C]5i, a promising PET ligand for imaging mGlu2 in the brain. [] In vitro autoradiography and in vivo PET studies demonstrated its specific binding to mGlu2 in the rat brain, suggesting its potential as a tool for studying mGlu2 in various neurological disorders. []
Compound Description: GDC-0326 is a highly selective inhibitor of PI3Kα, designed by optimizing the properties of its predecessor, GDC-0032, for improved drug metabolism and pharmacokinetics. [] This compound emerged as a clinical candidate due to its enhanced selectivity for PI3Kα over other class I PI3K isoforms and a favorable pharmacological profile, making it a promising therapeutic agent for cancer treatment. []
5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol
Compound Description: The crystal structure of this pyrazole derivative reveals a nearly planar 1H-pyrazole ring and a dihedral angle of 79.09(5)° between the 1H-pyrazole and phenyl rings. [] Its crystal packing is stabilized by intermolecular N—H⋯O and O—H⋯N hydrogen bonds, forming dimers and two-dimensional arrays. [] These structural features contribute to understanding its solid-state behavior and intermolecular interactions. []
Compound Description: These derivatives, encompassing heterocyclic systems containing both 1,2,4-triazole and pyrazole rings, were synthesized and evaluated for their biological activities. [] The study focused on developing effective synthetic methods for these compounds and exploring their potential as antioxidants. [] Several synthesized derivatives exhibited moderate antiradical activity, suggesting their potential for further development as antioxidants. []
Compound Description: These novel propionyl-spaced bisheterocyclic compounds were synthesized from levulinic acid through a multi-step process involving the formation of a key intermediate, 3-(5-trifluoromethyl-1H-pyrazol-3-yl)propanoyl hydrazide. [] This intermediate then undergoes cyclocondensation with 1,1,1-trifluoro-4-methoxy-3-alken-2-ones to yield the desired bisheterocyclic compounds. []
3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid
Compound Description: These two regioisomeric pyrazole derivatives, challenging to differentiate solely by spectroscopic techniques, were definitively characterized using single-crystal X-ray analysis. [] Their structures revealed extensive hydrogen bonding networks, with the former forming a simple unsolvated structure and the latter crystallizing as an unusual mixed solvate with two crystallographically unique molecules in the asymmetric unit. [] The latter compound also exhibited intermolecular Br⋯Br interactions, further influencing its solid-state packing. []
Compound Description: AZD1480 is a potent and selective inhibitor of the Janus kinase (Jak) family, specifically targeting Jak2, a key player in the Jak/Stat signaling pathway. [] This compound emerged as a promising therapeutic candidate for myeloproliferative neoplasms, characterized by the overactivation of the Jak/Stat pathway, due to its potent inhibitory activity against Jak2 V617F mutant cells. []
Compound Description: NTRC-739 emerged as a promising lead compound exhibiting high selectivity for the neurotensin receptor type 2 (NTS2) with analgesic properties. [] Developed from structural modifications of the nonselective compound SR48692, NTRC-739 showed effectiveness in relieving pain associated with peripheral neuropathies, underscoring its therapeutic potential for managing chronic pain conditions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.